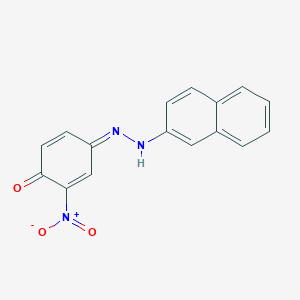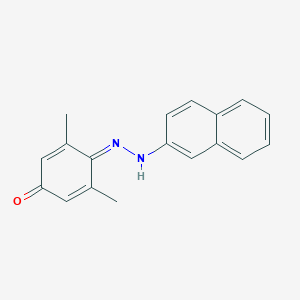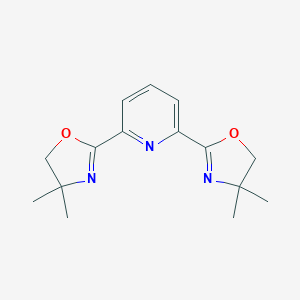![molecular formula C28H25N3O3S2 B283071 Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as EMD-57033, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMD-57033 belongs to the class of spirocyclic compounds, which are known to exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell proliferation and survival. Studies have shown that Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been suggested that Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate may disrupt the membrane integrity of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. In animal studies, Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to be well-tolerated and to exhibit low toxicity, suggesting that it may have potential as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its broad spectrum of activity against cancer cells, bacteria, and viruses, which makes it a promising candidate for the development of new drugs. However, one limitation of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its relatively low solubility in water, which may make it difficult to use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and to evaluate its safety and efficacy in humans.
未来方向
There are several future directions for research on Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, including:
1. Optimization of the synthesis method to improve yields and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in animal models and humans.
3. Development of new drug formulations and delivery methods to improve the solubility and bioavailability of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate.
4. Investigation of the potential of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate as a therapeutic agent for various diseases, including cancer, bacterial infections, and viral infections.
5. Exploration of the structure-activity relationship of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and its analogs to identify new compounds with improved activity and selectivity.
In conclusion, Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action, evaluate its safety and efficacy, and develop new drugs based on its structure.
合成方法
The synthesis of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate involves the reaction of 4-methylbenzaldehyde and 4-methylacetophenone with thiourea and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with phosphorous oxychloride and triethylamine to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 and 2.
属性
分子式 |
C28H25N3O3S2 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
ethyl (7E)-4-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H25N3O3S2/c1-4-34-27(33)25-29-31(23-16-12-20(3)13-17-23)28(36-25)30(22-8-6-5-7-9-22)26(32)24(35-28)18-21-14-10-19(2)11-15-21/h5-18H,4H2,1-3H3/b24-18+ |
InChI 键 |
MHEQENFCNIOJAN-HKOYGPOVSA-N |
手性 SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)/C(=C\C3=CC=C(C=C3)C)/S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)C)S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
规范 SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)C)S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)



![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)
![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)

![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)


![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)